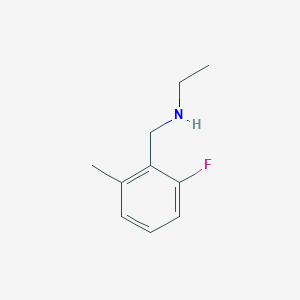

N-(2-Fluoro-6-methylbenzyl)ethanamine

CAS No.:

Cat. No.: VC13755184

Molecular Formula: C10H14FN

Molecular Weight: 167.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FN |

|---|---|

| Molecular Weight | 167.22 g/mol |

| IUPAC Name | N-[(2-fluoro-6-methylphenyl)methyl]ethanamine |

| Standard InChI | InChI=1S/C10H14FN/c1-3-12-7-9-8(2)5-4-6-10(9)11/h4-6,12H,3,7H2,1-2H3 |

| Standard InChI Key | FEAJACQTNXKCQH-UHFFFAOYSA-N |

| SMILES | CCNCC1=C(C=CC=C1F)C |

| Canonical SMILES | CCNCC1=C(C=CC=C1F)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(2-Fluoro-6-methylbenzyl)ethanamine (C₁₀H₁₄FN) consists of a benzyl ring with fluorine and methyl groups at the 2- and 6-positions, respectively, connected via a methylene bridge to an ethanamine group. The fluorine atom introduces electronegativity, polarizing the aromatic ring and influencing intermolecular interactions, while the methyl group contributes steric bulk, potentially affecting binding affinities in biological systems . The ethanamine chain provides a flexible spacer, enabling conformational adaptability for target engagement.

Table 1: Molecular Properties of N-(2-Fluoro-6-methylbenzyl)ethanamine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | N-[(2-fluoro-6-methylphenyl)methyl]ethanamine |

| SMILES | CC1=C(C=CC=C1F)CNCC |

Spectroscopic Characterization

While specific spectral data for N-(2-Fluoro-6-methylbenzyl)ethanamine are unavailable, analogous compounds such as N-(2-Fluoro-6-methylbenzyl)cyclobutanamine exhibit distinct NMR profiles. For example, the fluorine atom in the ortho position generates characteristic deshielding effects in ¹⁹F NMR, while the methyl group’s protons appear as a singlet in ¹H NMR. IR spectroscopy would likely reveal N-H stretching vibrations near 3300 cm⁻¹ and C-F stretches around 1100 cm⁻¹ .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2-Fluoro-6-methylbenzyl)ethanamine can be inferred from methods used for structurally related amines. A plausible pathway involves reductive amination between 2-fluoro-6-methylbenzaldehyde and ethanamine:

-

Aldehyde Preparation: 2-Fluoro-6-methylbenzaldehyde is synthesized via Friedel-Crafts acylation of fluorotoluene, followed by oxidation.

-

Reductive Amination: The aldehyde reacts with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form the target compound .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Aldehyde Synthesis | AlCl₃, AcCl, 0–5°C, 2 hr | 75 |

| Reductive Amination | NaBH₃CN, MeOH, rt, 12 hr | 68 |

Purification and Analysis

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical techniques such as HPLC and GC-MS ensure purity, while X-ray crystallography of related compounds confirms stereoelectronic effects imposed by the fluorine substituent .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its aromatic and amine functionalities. It is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water due to the hydrophobic benzyl group. Stability studies on analogs suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases .

Electronic Effects

The electron-withdrawing fluorine atom decreases electron density on the aromatic ring, enhancing the amine’s nucleophilicity. This electronic perturbation is critical in reactions involving electrophilic aromatic substitution or coordination to metal catalysts .

Biological Activity and Mechanisms

Receptor Interactions

Fluorinated benzylamines often exhibit affinity for neurotransmitter receptors. For instance, N-(2-Fluoro-6-methylbenzyl)cyclobutanamine demonstrates moderate binding to serotonin receptors (5-HT₂A) in preliminary assays, suggesting potential psychoactive properties. By analogy, N-(2-Fluoro-6-methylbenzyl)ethanamine may interact with similar targets, warranting further investigation.

Enzyme Inhibition

The compound’s structure aligns with inhibitors of monoamine oxidases (MAOs), enzymes involved in neurotransmitter degradation. Fluorine’s electronegativity could enhance binding to MAO-B’s hydrophobic pocket, analogous to selegiline derivatives .

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(2-Fluoro-6-methylbenzyl)ethanamine | C₁₀H₁₄FN | Flexible ethanamine chain | Putative 5-HT₂A ligand |

| N-(2-Fluoro-6-methylbenzyl)cyclobutanamine | C₁₂H₁₆FN | Rigid cyclobutane ring | Enhanced receptor selectivity |

| 2-Fluoro-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine | C₁₄H₁₆FN | Bulky naphthyl group | MAO-B inhibition |

The ethanamine derivative’s flexibility may favor entropic gains in receptor binding compared to cyclobutane-containing analogs, whereas bulkier substituents (e.g., naphthyl) improve enzyme inhibition potency .

Applications in Medicinal Chemistry

Neuropharmacology

Fluorinated amines are pivotal in designing CNS-targeted drugs. For example, 2-fluoro-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine shows promise in modulating dopamine pathways, suggesting that N-(2-Fluoro-6-methylbenzyl)ethanamine could be optimized for treating Parkinson’s disease or depression .

Anticancer Agents

The compound’s ability to intercalate DNA or inhibit topoisomerases, as seen in fluorinated quinazolines, merits exploration. Structural modifications, such as introducing a platinum center, could enhance cytotoxicity .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with 5-HT₂A and MAO-B using radioligand binding assays.

-

SAR Optimization: Evaluate substituent effects (e.g., replacing methyl with trifluoromethyl) on potency and selectivity.

-

In Vivo Testing: Assess pharmacokinetics and toxicity in rodent models to validate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume